Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate
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Overview
Description
Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate typically involves the reaction of ethyl acetoacetate with fluorinating agents under controlled conditions. One common method includes the use of elemental fluorine or fluorinating reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone
- 1,1,1,2,4,5,5,5-Octafluoro-3-(perfluoro-2-propyl)-4-(trifluoromethyl)-2-pentene
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane
Uniqueness
Ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate is unique due to its specific arrangement of fluorine atoms and the presence of an ester functional group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for specialized applications .
Properties
CAS No. |
62116-52-3 |
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Molecular Formula |
C8H7F7O2 |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
ethyl 3,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoate |
InChI |
InChI=1S/C8H7F7O2/c1-2-17-5(16)3-4(9)6(7(10,11)12)8(13,14)15/h3,6H,2H2,1H3 |
InChI Key |
MLZGEEAAHQUPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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